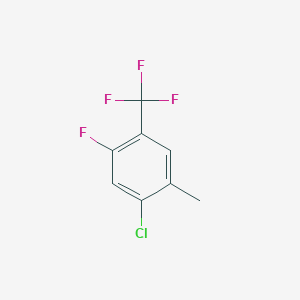

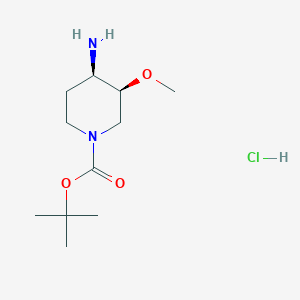

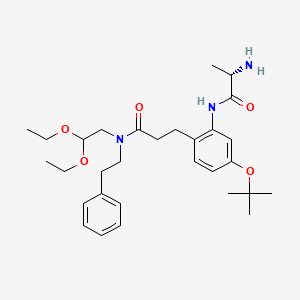

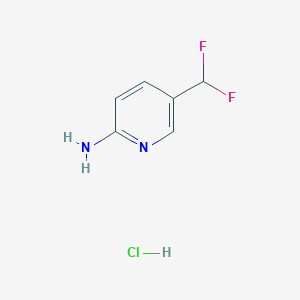

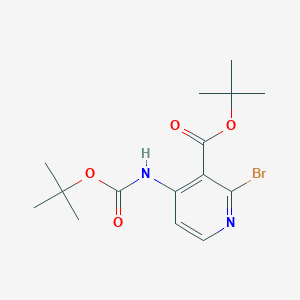

t-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . It contains a bromine atom and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The synthesis of this compound likely involves the introduction of the Boc group to an amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to the second carbon of the nicotinic acid derivative, and a Boc-protected amino group attached to the fourth carbon . The Boc group consists of a carbonyl group attached to an oxygen, which is in turn attached to a tert-butyl group .Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many synthetic procedures, as it allows the previously protected amine to participate in further reactions .Applications De Recherche Scientifique

Polymer Synthesis and Functionalization

t-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is a pivotal intermediate in the synthesis of amino-functionalized (meth)acryl polymers. Ritter et al. (2016) demonstrated the use of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers for the synthesis of poly((Br-t-BOC)-aminoethyl (meth)acrylate) polymers. These polymers, after deprotection, yield poly(2-aminoethyl (meth)acrylate) with free amino groups, showcasing the importance of Br-t-BOC protected compounds in creating polymers with functional side groups for various applications, including biomedical engineering and materials science (Ritter, Tabatabai, & Herrmann, 2016).

Catalysis and Synthetic Chemistry

In synthetic chemistry, compounds like this compound serve as key intermediates. Chankeshwara and Chakraborti (2006) explored the catalytic capabilities of Indium(III) bromide and chloride for the N-tert-butoxycarbonylation of amines, demonstrating a highly efficient and room-temperature methodology for transforming various amines into N-tert-butylcarbamates. This process is significant for the synthesis of protected amines, which are fundamental building blocks in pharmaceuticals and organic synthesis (Chankeshwara & Chakraborti, 2006).

Antimicrobial Applications

Kuroda and DeGrado (2005) investigated cationic amphiphilic polymethacrylate derivatives synthesized from N-(tert-butoxycarbonyl)aminoethyl methacrylate for antimicrobial and hemolytic activities. The study underscores the role of this compound derivatives in developing new materials with potential applications in combating microbial infections (Kuroda & DeGrado, 2005).

Free Volume Manipulation in Polymers

Lin et al. (2020) utilized tert-butoxycarbonyl (t-BOC) protected polymers, derived from compounds similar to this compound, for manipulating the free volume of polyimide films. This research illustrates how the strategic removal of protective groups can fine-tune the physical properties of polymers, affecting their gas transport properties and making them suitable for applications such as gas separation membranes (Lin et al., 2020).

Mécanisme D'action

While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures are often used as intermediates in the synthesis of biologically active compounds . The Boc-protected amine can be deprotected and then react with other compounds to form new bonds .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANVLFCPBDKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.